molecular formula C11H17N3O2 B1526039 tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 165894-06-4

tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B1526039
CAS No.: 165894-06-4
M. Wt: 223.27 g/mol
InChI Key: DVXJIVBUWXAWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound adheres to IUPAC nomenclature guidelines, with its systematic name derived from its bicyclic pyrazolo[1,5-a]pyrazine core and substituents. Key identifiers include:

Parameter Value
IUPAC Name tert-Butyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
CAS Registry Number 165894-06-4
EC Number 823-223-2

The bicyclic system consists of a pyrazole ring fused to a pyrazine moiety. The numbering follows IUPAC rules, with the pyrazolo[1,5-a]pyrazine nomenclature indicating the positions of ring fusion. The tert-butyl group is attached via an ester linkage at position 5 of the pyrazolo[1,5-a]pyrazine core.

Crystallographic Analysis and Molecular Geometry

Crystallographic data for this specific compound are not explicitly reported in the provided sources. However, structural analogs and general heterocyclic chemistry principles inform its molecular geometry:

  • Ring Conformation :

    • The pyrazolo[1,5-a]pyrazine core adopts a partially saturated bicyclic structure, with the 6,7-dihydro designation indicating two non-aromatic bonds in the pyrazine ring.
    • The tert-butyl ester group occupies a position that minimizes steric hindrance, favoring a planar arrangement with the pyrazolo ring.
  • Intermolecular Interactions :

    • Potential hydrogen-bonding sites include the ester oxygen and pyrazine nitrogen atoms, though specific crystal packing motifs remain uncharacterized.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted based on structural analogs):

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (C(CH₃)₃) ~1.4 Singlet 9H
Pyrazolo[1,5-a]pyrazine protons ~6.5–8.0 Multiplet 2H
Ester carbonyl adjacent protons Not applicable (no adjacent H)

¹³C NMR (predicted):

Carbon Type Chemical Shift (δ, ppm)
Ester carbonyl (C=O) ~170
Pyrazolo ring carbons ~110–150
Pyrazine ring carbons ~120–140
tert-Butyl carbons ~25–30

Note: Actual spectral data for this compound are not provided in the sources; predictions are based on structural analogs and heterocyclic chemistry principles.

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared (IR) Spectroscopy :

Functional Group Absorption Band (cm⁻¹) Intensity
Ester C=O stretch ~1720 Strong
Pyrazole N–H bending ~1600–1550 Moderate
tert-Butyl C–O–C stretch ~1250–1150 Strong

Mass Spectrometry (MS) :

Ion m/z Fragmentation Pathway
Molecular ion [M]⁺ 223 Base peak (C₁₁H₁₇N₃O₂)
[M – tert-butyl]⁺ 149 Loss of (C₄H₉) group
[M – CO₂]⁺ 177 Decarboxylation of the ester moiety

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-6-7-14-9(8-13)4-5-12-14/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJIVBUWXAWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-06-4
Record name 5-BOC-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrogenation Method Using Palladium Hydroxide Catalyst

One well-documented method involves catalytic hydrogenation of a precursor compound (Compound I-158) in a solvent mixture of tetrahydrofuran and methanol, using 20% palladium(II) hydroxide on carbon as the catalyst. The reaction proceeds at room temperature under hydrogen atmosphere for approximately 4 hours. After filtration and concentration under reduced pressure, the product tert-butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is obtained in nearly quantitative yield (100%) with high purity confirmed by LC/MS and ^1H-NMR.

Parameter Details
Starting material Compound I-158 (508.7 mg, 1.366 mmol)
Solvent Tetrahydrofuran:Methanol (1:1, 7.0 mL)
Catalyst 20% Pd(OH)_2 on carbon (100 mg)
Atmosphere Hydrogen
Temperature Room temperature
Reaction time 4 hours
Yield 100%
Analytical techniques LC/MS, ^1H-NMR

Bromination Followed by Esterification

Another synthetic route involves the bromination of a precursor compound to introduce a bromomethyl group at the 2-position, followed by esterification to install the tert-butyl carboxylate group. Bromination is typically achieved using bromomethane in the presence of a base under controlled conditions. This method allows for selective functionalization and is useful for preparing bromomethyl derivatives of the compound, which can serve as intermediates for further modifications.

Multi-Step Synthesis via Thiazolidine Intermediates (Patent Methods)

Patent literature describes a complex multi-step synthesis involving:

  • Preparation of tert-butyl substituted pyrazolo[1,5-a]pyrazine derivatives with various substituents such as methyl, iodo, or thiazolidine groups.
  • Use of intermediates like 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate.
  • Coupling reactions with thiazolidine 1,1-dioxide derivatives.
  • Use of bases such as sodium hydride in DMF at 0 °C for substitution reactions.
  • Palladium-catalyzed coupling reactions with ligands like N,N-dimethylcyclohexane-1,2-diamine.

These steps culminate in the preparation of tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate derivatives with high stereochemical control and functional diversity, suitable for medicinal chemistry applications.

Analytical Confirmation and Yield Data

The synthesized compounds are routinely characterized by:

  • Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm molecular weight and purity.
  • Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy to verify structural integrity and substitution pattern.
  • Yield data from reported procedures indicate high efficiency, often approaching quantitative yields (up to 100%) under optimized conditions.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic hydrogenation 20% Pd(OH)2 on carbon, H2 THF/MeOH, RT, 4 h 100 High purity, used for amination step
Bromination + Esterification Bromomethane, base Controlled temp, base present Not specified For bromomethyl derivatives
Multi-step patent synthesis Sodium hydride, Pd catalyst, ligands Various, includes DMF, 0 °C Variable Complex, allows diverse substitutions

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and halides can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:
  • Oxidation: : Formation of pyrazolo[1,5-a]pyrazine-5-one derivatives.

  • Reduction: : Production of pyrazolo[1,5-a]pyrazine-5-ol derivatives.

  • Substitution: : Generation of various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 165894-06-4 .
  • Molecular Formula : C₁₁H₁₇N₃O₂ .
  • Molecular Weight : 223.27 g/mol .
  • Structure : A bicyclic heterocycle featuring a pyrazolo[1,5-a]pyrazine core with a tert-butyl carbamate group at position 4.

Role in Medicinal Chemistry :
This compound serves as a critical building block in drug discovery, particularly for synthesizing small-molecule modulators of targets like Parkin E3 ligase and metabotropic glutamate receptors (mGluRs). Its tert-butyl carbamate group enhances stability and facilitates further functionalization via cross-coupling or substitution reactions .

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings References
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (Parent) None (core structure) 223.27 Intermediate for Parkin E3 ligase modulators and mGlu5 PAMs .
tert-Butyl 3-(aminomethyl)-...carboxylate Aminomethyl at position 3 252.32 Enhanced hydrogen bonding potential; used in derivatization for CNS-targeting candidates .
tert-Butyl 3-bromo-...carboxylate Bromine at position 3 302.17 Key substrate for Suzuki couplings; introduces aryl/heteroaryl groups .
tert-Butyl (R)-6-isopropyl-3-(tetrahydroquinoline-carbonyl)phenyl-... Tetrahydroquinoline-carbonyl aryl group at C3 501.0 [M+H]+ Positive allosteric modulator of Parkin E3 ligase; moderate yield (84%) .
6,7-Dihydrotriazolo[1,5-a]pyrazine-5-carboxylate Pyrazole → triazole substitution 224.26 Complete loss of mGlu5 activity in SAR studies, highlighting pyrazole's importance .
Compound 4k (mGlu5 PAM) Pyrazin-4-one core; 4-F-pyridyl amide Not reported Potent mGlu5 PAM with good PK but CNS toxicity; derived from parent scaffold .
Key Findings from Comparative Analysis :

Functionalization at Position 3: Brominated derivatives (e.g., CAS 1196154-25-2) enable cross-coupling reactions to install bioactive aryl groups, critical for optimizing target engagement . Aminomethyl-substituted analogs (e.g., CAS 1391733-77-9) improve solubility but may require additional stabilization to mitigate metabolic liabilities .

Impact of Core Modifications :

  • Replacing the pyrazole ring with triazole (C₁₀H₁₆N₄O₂) abolished mGlu5 activity, underscoring the pyrazole's role in receptor interaction .
  • Introducing a pyrazin-4-one core (as in 4k) enhanced mGlu5 PAM activity but introduced dose-limiting CNS side effects, suggesting a narrow therapeutic index .

Stereochemical Considerations :

  • Chiral derivatives (e.g., (R)-6-isopropyl analogs) demonstrated improved selectivity and potency in Parkin E3 ligase modulation, emphasizing the role of stereochemistry .

Pharmacokinetic (PK) Profiles :

  • Compound 4k exhibited favorable oral bioavailability (88% in rats) and brain penetration but faced toxicity challenges, highlighting the balance between PK optimization and safety .

Biological Activity

Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 165894-06-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrazine core, which is significant for its biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A549 (Lung)10.5
MCF-7 (Breast)15.2
HT-29 (Colon)12.8

The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. In vitro assays indicate that it may protect neuronal cells from oxidative stress-induced damage:

  • Cell Line : SH-SY5Y
  • Protective Concentration : Effective at concentrations as low as 1 µM.
  • Mechanism : Involves modulation of oxidative stress markers and anti-apoptotic pathways.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazolo[1,5-a]pyrazine derivatives including this compound. The authors reported that the compound significantly inhibited tumor growth in xenograft models and induced apoptosis through caspase activation pathways.

Study on Antimicrobial Efficacy

In a clinical microbiology study, researchers assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a promising profile for use as an adjunct therapy in treating resistant infections.

Q & A

Basic Question: What are the standard synthetic routes for tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

Methodological Answer:
The compound is typically synthesized via cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling of a brominated precursor (e.g., tert-butyl (R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) with a boronate ester. Key steps include:

  • Reaction Conditions : Ethanol/water solvent system, K₂CO₃ as base, and SiliaCat DPP-Pd catalyst at 75°C for 2 hours .
  • Deprotection : Removal of the tert-butyl group using HCl in dioxane to yield bioactive derivatives (e.g., hydrochloride salts) .
  • Yield Optimization : Column chromatography (0–70% AcOEt in DCM) achieves >80% purity .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • UPLC-MS/ESI+ : Confirms molecular weight (e.g., m/z 473 [M+H]+ for intermediates) .
  • HRMS : Validates exact mass (e.g., 254.1039 [M+H]+ for core structures) .
  • Elemental Analysis : Used to verify C, H, N composition (e.g., C: 61.78%, H: 4.12%, N: 27.45%) .

Advanced Question: What strategies address contradictory synthetic yields in scale-up processes?

Methodological Answer:
Yield discrepancies (e.g., 30% vs. 98% in analogous reactions ) arise from:

  • Reagent Purity : Ensure boronate esters and catalysts (e.g., SiliaCat DPP-Pd) are moisture-free.
  • Temperature Control : Strict maintenance of 75°C during coupling prevents side reactions .
  • Workflow Adjustments : Switching from batch to continuous flow systems improves reproducibility in multi-step syntheses .

Advanced Question: How does substituent variation impact biological activity (e.g., mGlu5 modulation)?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Eastern/Western Aryl Groups : Fluorine or pyridine substitutions enhance mGlu5 PAM potency (EC₅₀ < 10 µM) while reducing mGlu3 antagonism (>50-fold selectivity) .
  • Linker Modifications : –CH₂–O– spacers improve efficacy over –O–CH₂– analogs (~2.5-fold potency loss) .
  • Core Modifications : Pyrazole-to-triazole substitution or methyl/chlorine addition at position 3 diminishes activity .

Advanced Question: How are pharmacokinetic (PK) and toxicity profiles evaluated for derivatives?

Methodological Answer:

  • In Vivo PK : Rat/dog studies assess clearance (CL), volume of distribution (Vd), and oral bioavailability (e.g., 88% for compound 4k) .
  • Toxicity Screening :
    • AMES Test : Evaluates mutagenicity.
    • Cardiovascular Panels : Ion channel assays (hERG) assess cardiac risk .
    • MTD Studies : Identify dose-limiting CNS effects (e.g., hyperactivity in rats) linked to mGlu5 overactivation .

Advanced Question: How is functionalization at position 7 achieved, and what are the challenges?

Methodological Answer:

  • Bromination : NBS in MeCN selectively brominates position 7, but competing side reactions require TLC monitoring .
  • Cross-Coupling : Suzuki or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups. Challenges include steric hindrance and regioselectivity .
  • Post-Functionalization : Acidic deprotection (HCl/dioxane) must preserve labile substituents .

Advanced Question: How do researchers resolve discrepancies in biological data across studies?

Methodological Answer:
Contradictions (e.g., mGlu3 antagonism vs. selectivity ) are addressed via:

  • Functional Assays : Parallel testing in mGlu1–8 cell lines to confirm target specificity.
  • Binding Kinetics : Surface plasmon resonance (SPR) quantifies affinity/off-rates.
  • In Silico Modeling : Docking studies predict binding poses to rationalize SAR trends .

Advanced Question: What analytical methods ensure batch-to-batch consistency?

Methodological Answer:

  • HPLC-PDA : Purity assessment (>95%) with C18 columns and gradient elution.
  • NMR Stability Studies : Monitor degradation under stress conditions (heat/humidity).
  • Chiral HPLC : Resolves enantiomers for stereochemically complex derivatives (e.g., (R)- vs. (S)-isomers) .

Advanced Question: How is DNA interaction studied for related derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Detects hypochromism in DNA-compound complexes.
  • Viscosity Measurements : Confirm intercalation vs. groove-binding modes.
  • Thermal Denaturation : ΔTₘ values quantify stabilization (e.g., 6,7-dihydropyrazolo[1,5-a]pyrimidines increase Tₘ by 5–8°C) .

Advanced Question: What strategies mitigate poor solubility in preclinical studies?

Methodological Answer:

  • Formulation : 20% β-cyclodextrin enhances aqueous solubility without affecting bioavailability .
  • Prodrug Design : Esterification of carboxylate groups improves permeability .
  • Salt Formation : Hydrochloride salts balance solubility and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.